molecular formula C21H33O9- B13757729 2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 26351-99-5

2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid

Cat. No.: B13757729
CAS No.: 26351-99-5
M. Wt: 429.5 g/mol
InChI Key: URKIGGWZOZWONJ-UHFFFAOYSA-M
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Description

Preparation Methods

The synthesis of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid involves several steps. One common method is the reaction of methacrylic acid with ethylene oxide, which results in the formation of hydroxyethyl methacrylate . Another method involves the esterification of methacrylic acid with a large excess of ethylene glycol . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid involves its ability to undergo polymerization reactions. The compound can form cross-linked networks through free radical polymerization, which is initiated by heat, light, or chemical initiators. These polymerization reactions result in the formation of stable and durable materials with various applications.

Comparison with Similar Compounds

Similar compounds to 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid include:

The uniqueness of 2-Hydroxyethyl 2-methylprop-2-enoate; 2-methylidenehexanoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid lies in its ability to form complex polymers with specific properties, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

26351-99-5

Molecular Formula

C21H33O9-

Molecular Weight

429.5 g/mol

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C7H12O2.C6H10O3.C5H8O2.C3H4O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-2-3(4)5/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3;2H,1H2,(H,4,5)/p-1

InChI Key

URKIGGWZOZWONJ-UHFFFAOYSA-M

Canonical SMILES

CCCCC(=C)C(=O)[O-].CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC(=O)O

Origin of Product

United States

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